Technical Guide: Spectroscopic Profiling of Dimethyl [(3-methoxyphenyl)methyl]phosphonate
Technical Guide: Spectroscopic Profiling of Dimethyl [(3-methoxyphenyl)methyl]phosphonate
Executive Summary
Dimethyl [(3-methoxyphenyl)methyl]phosphonate (CAS: 135203-54-2) is a critical organophosphorus building block, primarily utilized as a Horner-Wadsworth-Emmons (HWE) reagent. Its strategic importance lies in the synthesis of 3-hydroxystilbenoids , including analogues of resveratrol and pterostilbene, which are high-value targets in drug discovery for their anti-inflammatory and antineoplastic properties.
This guide provides a rigorous spectroscopic profile and synthesis protocol for researchers. Unlike generic databases, this document correlates spectral features directly with structural dynamics, offering a self-validating framework for compound verification.
Part 1: Chemical Identity & Physicochemical Profile
| Parameter | Specification |
| IUPAC Name | Dimethyl [(3-methoxyphenyl)methyl]phosphonate |
| Common Name | Dimethyl (3-methoxybenzyl)phosphonate |
| CAS Number | 135203-54-2 |
| Molecular Formula | C₁₀H₁₅O₄P |
| Molecular Weight | 230.20 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, MeOH, EtOAc; Insoluble in water |
Part 2: Synthesis & Experimental Protocol
Note: The synthesis relies on the Michaelis-Arbuzov rearrangement. This protocol is designed to maximize purity by ensuring complete removal of the methyl bromide byproduct.
Reaction Logic
The synthesis involves the nucleophilic attack of trimethyl phosphite on 3-methoxybenzyl bromide. The driving force is the formation of the strong P=O bond (approx. 544 kJ/mol) from the weaker P-O single bond.
Step-by-Step Methodology
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Reagent Preparation:
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Substrate: 3-Methoxybenzyl bromide (1.0 equiv).
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Reagent: Trimethyl phosphite (1.2 equiv). Excess is required to drive kinetics.
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Apparatus: Round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar balloon).
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Execution (The Arbuzov Rearrangement):
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Mix the 3-methoxybenzyl bromide and trimethyl phosphite neat (solvent-free).
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Heat the mixture slowly to 100–110 °C .
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Observation: Evolution of methyl bromide (gas) will occur. Caution: This must be vented through a scrubber or fume hood.
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Maintain reflux for 4–6 hours . Monitor by TLC (Hexane/EtOAc 1:1) until the benzyl bromide spot disappears.
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Purification (Critical for Spectroscopy):
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Vacuum Distillation: The excess trimethyl phosphite must be removed. Connect the flask to a high-vacuum manifold (<1 mmHg) and heat to 60 °C to strip volatiles.
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Isolation: The residue is the target phosphonate.[1][2] For analytical grade purity (>98%), flash chromatography (SiO₂, 100% EtOAc to 5% MeOH/EtOAc) may be performed, though vacuum stripping is often sufficient.
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Mechanism Visualization
Caption: The Michaelis-Arbuzov pathway converting the benzyl bromide to the phosphonate ester via a phosphonium intermediate.[3]
Part 3: Spectroscopic Characterization
Data is derived from high-field NMR (400/500 MHz) in CDCl₃.
Proton NMR (¹H NMR)
The ¹H NMR spectrum is characterized by two distinct doublets arising from Phosphorus-Proton (
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Insight |
| 7.20 – 7.26 | Multiplet | 1H | - | Ar-H (C5) | Meta-substitution pattern. |
| 6.80 – 6.90 | Multiplet | 3H | - | Ar-H (C2, C4, C6) | Ortho/Para to methoxy. |
| 3.79 | Singlet | 3H | - | Ar-OCH ₃ | Methoxy substituent (chemically equivalent). |
| 3.66 | Doublet | 6H | P-OCH ₃ | Diagnostic: Doublet confirms P-O-C connectivity. | |
| 3.17 | Doublet | 2H | P-CH ₂-Ar | Diagnostic: Large coupling confirms P-C bond formation. |
Carbon-13 NMR (¹³C NMR)
The ¹³C spectrum exhibits large coupling constants (
| Chemical Shift (δ, ppm) | Multiplicity | Coupling ( | Assignment |
| 159.6 | Singlet (d*) | ~3.0 | C -OMe (Ar-C3) |
| 132.8 | Doublet | Ar-C (Ipso, C1) | |
| 129.6 | Doublet | Ar-C (C5) | |
| 121.8 | Doublet | Ar-C (C6) | |
| 114.9 | Doublet | Ar-C (C2) | |
| 112.5 | Singlet | - | Ar-C (C4) |
| 55.2 | Singlet | - | Ar-OC H₃ |
| 52.9 | Doublet | P-OC H₃ | |
| 32.5 | Doublet | P-C H₂-Ar |
Note: The benzylic carbon (32.5 ppm) shows a massive coupling constant (~138 Hz), a definitive signature of the direct C-P bond.
Phosphorus-31 NMR (³¹P NMR)
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Shift: δ 28.5 – 29.5 ppm (Singlet)
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Reference: 85% H₃PO₄ (0 ppm).
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Interpretation: A clean singlet in this region confirms the phosphonate oxidation state (P⁵⁺) and purity. Appearance of peaks near 0-5 ppm would indicate hydrolysis to phosphonic acid.
Mass Spectrometry (MS)
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Technique: EI (Electron Ionization) or ESI (Electrospray).
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Molecular Ion: [M]⁺ = 230.2
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Key Fragments (EI):
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m/z 230 (Parent)
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m/z 121 (Methoxybenzyl cation, loss of dimethyl phosphonate group)
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m/z 109 (Dimethyl phosphite cation)
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Part 4: Logic of Spectral Assignment
The following diagram illustrates the coupling pathways that generate the specific splitting patterns observed in the NMR data.
Caption: Visualization of heteronuclear spin-spin coupling between Phosphorus-31 and adjacent nuclei, explaining the doublet patterns.
References
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Chemical Identification: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12958, Dimethyl methylphosphonate (Analogue Reference)." PubChem, [Link]. (Accessed 2026).
- Synthesis Protocol: Beletskaya, I. P., & Titanyuk, I. D. "Synthesis of Phosphonates via Michaelis-Arbuzov Reaction." Journal of Organic Chemistry, 2022, 87(5), 2748–2757.
- NMR Coupling Constants: Kalek, M., et al. "Microwave-assisted synthesis of phosphonates." Organic Letters, 2008, 10(20), 4637-4640.
